

physical and chemical properties of Isopropyltriphenylphosphonium iodide

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Compound of Interest

Compound Name: *Isopropyltriphenylphosphonium
iodide*

Cat. No.: *B032370*

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An In-depth Technical Guide to Isopropyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Isopropyltriphenylphosphonium iodide**, a versatile phosphonium salt widely utilized in organic synthesis. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visualizations of its primary chemical applications.

Physical Properties

Isopropyltriphenylphosphonium iodide is a white to pale yellow crystalline powder.^[1] It is known to be slightly hygroscopic and should be stored accordingly.^[2] Key physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₂ IP	[1][3]
Molecular Weight	432.28 g/mol	[1][3]
Melting Point	194-197 °C	[1]
Appearance	White to pale yellow crystalline powder	[1]
Solubility	Soluble in water and methanol; Insoluble in benzene.	[2]
Purity (Typical)	97.5 - 102.5% (by titration), ≥98%	[1]

Note: Data on density and pKa are not readily available in the surveyed literature.

Chemical Properties

Reactivity and Applications:

The primary application of **Isopropyltriphenylphosphonium iodide** is as a precursor to the isopropylidene triphenylphosphorane ylide, a key reagent in the Wittig reaction.[4] This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with the phosphonium ylide. The reaction is valued for its high degree of regioselectivity in placing the double bond.

Beyond the classic Wittig reaction, this reagent is also employed in:

- Tandem cyclopropanation and Wittig olefination reactions.[4]
- The total synthesis of complex natural products like heliananes.
- Preparation of highly substituted benzene derivatives.

Stability:

Isopropyltriphenylphosphonium iodide is generally stable under standard laboratory conditions and can be stored at room temperature.[1] It is, however, sensitive to light and moisture (hygroscopic) and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[5]

Spectroscopic Data

While full spectra are not publicly available, typical spectral data from various sources are compiled below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H NMR	~7.6-7.9	multiplet	15H, P-(C ₆ H ₅) ₃	
	~4.5-4.8	multiplet	1H, P-CH(CH ₃) ₂	
	~1.4-1.6	doublet of doublets	6H, P-CH(CH ₃) ₂	
¹³ C NMR	~135	doublet	C, para-phenyl	
	~133	doublet	C, ortho-phenyl	
	~130	doublet	C, meta-phenyl	
	~118	doublet	C, ipso-phenyl	
	~24	doublet	P-CH(CH ₃) ₂	
	~17	doublet	P-CH(CH ₃) ₂	

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The values presented are estimations based on typical spectra of similar compounds.[6][7]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2970, ~2870	Medium	Aliphatic C-H Stretch
~1585, ~1485, ~1440	Strong	Aromatic C=C Bending
~1110	Strong	P-Phenyl Stretch
~720, ~690	Strong	Aromatic C-H Out-of-plane Bend

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion for the cation (Isopropyltriphenylphosphonium).

m/z	Ion
305.14	[M] ⁺ (C ₂₁ H ₂₂ P) ⁺

Note: Fragmentation patterns would show the loss of the isopropyl group and characteristic phenyl group fragments.[\[8\]](#)

Experimental Protocols

A. Synthesis of Isopropyltriphenylphosphonium iodide

This protocol is adapted from the general synthesis of phosphonium salts.[\[9\]](#)

- Materials: Triphenylphosphine, 2-iodopropane, and a dry, non-polar solvent such as toluene or benzene.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

- Add 2-iodopropane (1 to 1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
- After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
- Dry the product under vacuum to yield **Isopropyltriphenylphosphonium iodide**.
- Purification:
 - If necessary, the product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of dichloromethane and diethyl ether or ethanol and ethyl acetate. Dissolve the crude product in a minimal amount of the more polar solvent (e.g., dichloromethane or ethanol) and then slowly add the less polar solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.

B. Wittig Reaction using **Isopropyltriphenylphosphonium iodide**

This is a general protocol for a Wittig reaction to form an alkene from an aldehyde or ketone.

- Materials: **Isopropyltriphenylphosphonium iodide**, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), a dry aprotic solvent (e.g., THF or diethyl ether), and the desired aldehyde or ketone.
- Procedure:
 - Suspend **Isopropyltriphenylphosphonium iodide** (1.1 equivalents) in the dry solvent in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
 - Cool the suspension to 0 °C or -78 °C, depending on the base used.

- Slowly add the strong base (1 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
- Allow the mixture to stir at the appropriate temperature for 30-60 minutes to ensure complete ylide formation.
- Slowly add a solution of the aldehyde or ketone (1 equivalent) in the same dry solvent to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

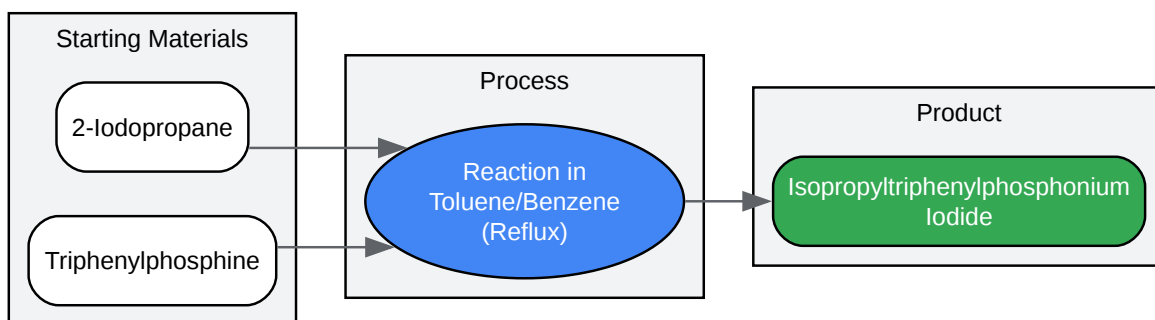
Safety Information

Hazard Category	GHS Classification	Precautionary Statements
Acute Toxicity	Not classified	P264, P270
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	P280, P302+P352, P332+P313
Eye Damage/Irritation	Category 2A (Causes serious eye irritation)	P280, P305+P351+P338, P337+P313
Respiratory/Skin Sensitization	Not classified	-
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	P261, P271, P304+P340, P312

It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Mandatory Visualizations

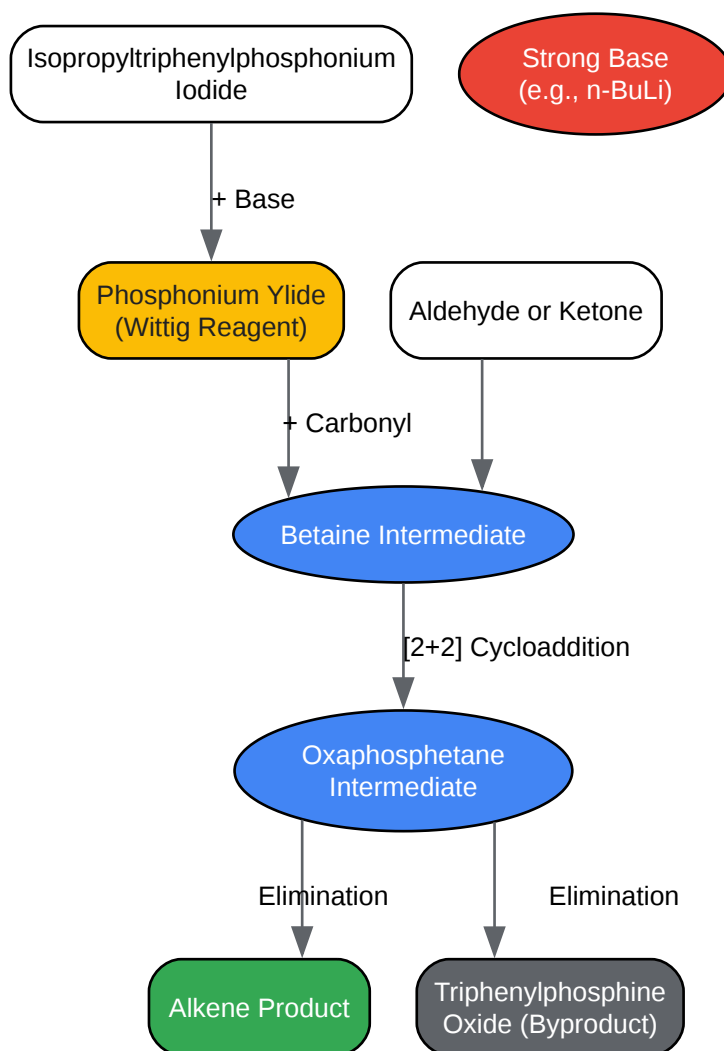
A. Synthesis Workflow



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Caption: Synthesis of **Isopropyltriphenylphosphonium iodide**.

B. Wittig Reaction Signaling Pathway



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Caption: The Wittig reaction mechanism.

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